molecular formula C8H4F2N2O B1417620 5,7-difluoroquinazolin-4(3H)-one CAS No. 379228-58-7

5,7-difluoroquinazolin-4(3H)-one

Cat. No.: B1417620
CAS No.: 379228-58-7
M. Wt: 182.13 g/mol
InChI Key: DIQRRDUOMDYXDK-UHFFFAOYSA-N
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Description

5,7-difluoroquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Photophysical and Electrochemical Properties

Photophysical and Electrochemical Studies : 5,7-difluoroquinazolin-4(3H)-one derivatives have been studied for their optical and electrochemical properties, which include UV-Vis absorption, fluorescence spectroscopy, life time, and cyclic voltammetry measurements. Quantum yield and solvent effects were investigated, and Density Functional Theory (DFT) computations supported the experimental findings. These derivatives exhibited moderate to good anticancer activities, as evaluated at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).

Synthesis Methods and Catalysis

Gallium(III) Triflate-Catalyzed Synthesis : A method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones has been established using gallium(III) triflate as a catalyst. This one-pot reaction utilizes isatoic anhydride, ammonium acetate (or amines), and aldehydes, yielding products with good to excellent yields and high selectivity (Chen et al., 2008).

Eco-Friendly Synthesis in Ionic Liquids : An eco-friendly approach has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water solvent systems without the need for an additional catalyst. The cyclocondensation of anthranilamides and aldehydes or a one-pot three-component cyclocondensation of isatoic anhydrides, ammonium acetate, and aldehydes in these solvent systems has shown to produce high yields (Chen et al., 2007).

Synthesis Promoted by Low-Valent Titanium : Low-valent titanium reagent (TiCl4-Zn system) has been used to promote the synthesis of dihydroquinazolin-4(3H)-ones from o-nitrobenzamides and aromatic aldehydes or cyclones. The method provides moderate to high yields and offers advantages such as easy accessibility to starting materials and convenient manipulation (Da, 2004).

Biological Activity and Applications

Anticancer Activity : Several derivatives of this compound have shown promising anticancer activities, with moderate to good results in inhibiting cancer cell growth. The compounds were characterized by various analytical techniques and evaluated for their anticancer activity at the National Cancer Institute, NIH, Bethesda, USA (Kamble et al., 2017).

Inhibitors of Plasmepsins in Malaria : 2-Aminoquinazolin-4(3H)-ones were identified as a novel class of malaria digestive vacuole plasmepsin inhibitors. These compounds exhibit activity against digestive Plms I, II, and IV, showing potential as leads for future antimalarial agents. The compounds also displayed cell-based growth inhibition of Plasmodium falciparum, suggesting their utility in malaria treatment (Rasina et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,7-difluoroanthranilic acid.

    Cyclization: The 5,7-difluoroanthranilic acid undergoes cyclization with formamide or a formamide derivative under acidic or basic conditions to form the quinazolinone ring.

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated chromatography systems for efficient purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinazolinone ring can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

    Oxidation Reactions: Oxidizing

Properties

IUPAC Name

5,7-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRRDUOMDYXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CNC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474997
Record name 5,7-Difluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-58-7
Record name 5,7-Difluoro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379228-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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